molecular formula C12H14F2O3 B8425534 (4-tert-Butyl-3,5-difluorophenoxy)acetic acid

(4-tert-Butyl-3,5-difluorophenoxy)acetic acid

Cat. No.: B8425534
M. Wt: 244.23 g/mol
InChI Key: RMUJZFHBRKXZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-tert-Butyl-3,5-difluorophenoxy)acetic acid is a useful research compound. Its molecular formula is C12H14F2O3 and its molecular weight is 244.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

2-(4-tert-butyl-3,5-difluorophenoxy)acetic acid

InChI

InChI=1S/C12H14F2O3/c1-12(2,3)11-8(13)4-7(5-9(11)14)17-6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

RMUJZFHBRKXZIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1F)OCC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (75 mg, 1.9 mmol) in THF (5 ml) was added 4-tert-butyl-3,5-difluorophenol (290 mg, 1.6 mmol) at 0° C., followed by stirring for 30 minutes. Then, tert-butyl bromoacetate (370 mg, 1.9 mmol) was added and the mixture was refluxed at 90° C. for 1 hour. The reaction was quenched with saturated ammonium chloride aqueous solution and the product was extracted with EtOAc, washed with brine, dried over magnesium sulfate. Then, filtration, evaporation, and purification through silica gel column chromatography eluting with hexane/EtOAc (20:1 to 4:1) gave the tert-butyl(4-tert-butyl-3,5-difluorophenoxy)acetate (403 mg, 86%). The DCM (2.0 ml) solution of tert-butyl(4-tert-butyl-3,5-difluorophenoxy)acetate (400 mg, 1.34 mmol) and TFA (2.0 ml), was stirred for 1 hour at room temperature. Evaporation gave the residue which was triturated with Hexane to furnish the title compound as a white solid (253 mg, 77%). 1H NMR (300 MHz, CDCl3): δ 1.42 (9H, t, J=2.2 Hz), 4.63 (2H, s), 6.39 (2H, d, J=12.1 Hz). MS (ESI) m/z 243 (M−H)−.
Name
tert-butyl(4-tert-butyl-3,5-difluorophenoxy)acetate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
77%

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